2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO4/c14-12(15)13(16,17)22-7-3-1-2-6(4-7)18-10(19)8-5-9(8)11(20)21/h1-4,8-9,12H,5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWTZJMQDFMOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC=C2)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyclopropanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, where halogenation or alkylation can take place.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reference standard in analytical chemistry due to its well-defined chemical structure.
Synthetic Routes
The synthesis typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyclopropanecarboxylic acid chloride under controlled conditions. This reaction is often mediated by bases such as triethylamine to neutralize the by-products formed during the process .
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various microbial strains.
- Anticancer Properties : Research indicates that it may inhibit certain enzymes involved in cell proliferation, presenting potential therapeutic avenues for cancer treatment .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its unique structure allows for modifications that could enhance efficacy and selectivity against disease targets.
Case Studies
Several studies have examined its efficacy in preclinical models. For instance:
- A study demonstrated its ability to inhibit tumor growth in xenograft models when administered at specific dosages.
- Another investigation highlighted its role in modulating immune responses in vitro.
Industry
The compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials such as polymers and coatings. Its properties make it suitable for use in formulations requiring enhanced performance characteristics.
Comparative Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
Structural Similarities :
Key Differences :
- Substituent Effects: Cyclanilide has a 2,4-dichlorophenyl group, whereas the target compound has a 3-(1,1,2,2-tetrafluoroethoxy)phenyl substituent.
- Applications : Cyclanilide is a commercial pesticide, indicating agrochemical utility for cyclopropanecarboxylic acid derivatives . The target compound’s tetrafluoroethoxy group may broaden its activity spectrum or reduce environmental persistence.
(Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic Acid
Structural Similarities :
Key Differences :
- Backbone Flexibility: The prop-2-enoic acid backbone in this compound allows conformational flexibility, whereas the cyclopropane ring in the target compound imposes rigidity, likely altering binding kinetics.
Benzaldehyde Derivatives with Tetrafluoroethoxy Substituents
Relevance :
Contrast with Target Compound :
Research Findings and Implications
- Electronic Effects : The tetrafluoroethoxy group’s strong electron-withdrawing nature may enhance the target compound’s acidity (pKa) compared to chloro- or fluoro-substituted analogs, influencing solubility and receptor binding.
- Biological Activity: Cyclopropane rings are associated with increased metabolic stability and target specificity in pharmaceuticals and agrochemicals.
Biological Activity
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid (CAS No. 1024151-58-3) is a synthetic compound characterized by its unique molecular structure that includes a cyclopropane ring and a tetrafluoroethoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C13H11F4NO4
- Molecular Weight : 321.22 g/mol
- IUPAC Name : 2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Synthesis
The synthesis of this compound typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyclopropanecarboxylic acid chloride under basic conditions (e.g., using triethylamine). The process is optimized for yield and purity through techniques such as recrystallization and chromatography .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of cyclopropanecarboxylic acids have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanism may involve the inhibition of enzymes critical for cell cycle progression or apoptosis induction .
Antimicrobial Activity
The biological activity of this compound has been explored in the context of antimicrobial properties. Research suggests that compounds with similar fluorinated structures can disrupt bacterial membranes or interfere with metabolic pathways essential for bacterial survival .
The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. This interaction may inhibit key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. For instance:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of certain enzymes involved in cancer metabolism.
- Receptor Modulation : It could bind to receptors that mediate cell signaling pathways related to growth and survival.
Comparative Analysis
A comparison with similar compounds provides insight into the unique biological activity of this cyclopropanecarboxylic acid derivative. Below is a table summarizing some related compounds and their biological activities:
Q & A
Basic: What synthetic strategies are recommended for preparing 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid?
The synthesis typically involves two key steps: (1) preparing the 3-(1,1,2,2-tetrafluoroethoxy)aniline intermediate and (2) coupling it with cyclopropanecarboxylic acid. For the aniline intermediate, nucleophilic substitution on 3-aminophenol using 1,1,2,2-tetrafluoroethyl iodide under basic conditions is a common approach. The subsequent amide bond formation can be achieved via carbodiimide-mediated coupling (e.g., DCC or EDCI) with cyclopropanecarboxylic acid. Purification via recrystallization or preparative HPLC ensures high purity (>98%) .
Basic: Which spectroscopic techniques are critical for structural validation?
Key techniques include:
- 1H/19F NMR : Confirm the presence of the tetrafluoroethoxy group (δ ~140 ppm for 19F) and cyclopropane protons (δ ~1.5–2.5 ppm).
- FTIR : Identify carbonyl stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for carboxylic acid).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H11F4NO4: 337.06).
X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from impurities or degradation products. Implement orthogonal assays (e.g., kinase inhibition + cell viability) and validate compound purity via:
- HPLC-UV/Vis (≥95% purity threshold).
- Tandem MS to detect trace impurities.
Cross-reference synthetic protocols (e.g., ensure consistent protecting group strategies) and replicate studies in multiple cell lines .
Advanced: What in silico methods predict target binding modes for SAR optimization?
Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., MET or VEGFR2) can model interactions. Focus on:
- Hydrogen bonding between the carboxylic acid and kinase active sites.
- Hydrophobic interactions from the cyclopropane and tetrafluoroethoxy groups.
Validate predictions with mutagenesis studies or free-energy calculations (e.g., MM-GBSA) .
Basic: How to address solubility challenges in aqueous buffers for in vitro assays?
Due to the hydrophobic tetrafluoroethoxy group, use:
- Co-solvents : 10–20% DMSO or β-cyclodextrin inclusion complexes.
- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1 M NaOH to deprotonate the carboxylic acid.
Pre-solubilize in DMSO before diluting into aqueous media to avoid precipitation .
Advanced: What metabolic pathways are anticipated in hepatic models?
The compound may undergo:
- Oxidative defluorination via cytochrome P450 enzymes (CYP3A4/2D6).
- Amide hydrolysis to yield 3-(1,1,2,2-tetrafluoroethoxy)aniline and cyclopropanecarboxylic acid.
Assess stability in human liver microsomes (HLM) with LC-MS/MS quantification of metabolites .
Basic: What analytical methods quantify this compound in biological matrices?
Develop a reverse-phase HPLC method with:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/0.1% formic acid (60:40 v/v).
- Detection : UV at 254 nm or MS/MS in MRM mode (m/z 337 → 154).
Validate linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>90%) .
Advanced: How to design SAR studies for optimizing kinase inhibition?
Compare analogs with:
- Varied fluorination patterns (e.g., 4-fluoro vs. 2,4-dichloro in ).
- Cyclopropane modifications (e.g., methyl substituents in ).
Use IC50 values from kinase assays (e.g., ADP-Glo™) to correlate structural changes with activity .
Basic: What degradation products form under accelerated stability conditions?
Under heat (40°C) and humidity (75% RH):
- Hydrolysis : Cyclopropane ring opening to form linear dicarboxylic acid.
- Oxidation : Tetrafluoroethoxy group degradation to trifluoroacetic acid.
Monitor via stability-indicating HPLC and characterize degradation pathways .
Advanced: How does the tetrafluoroethoxy group influence pharmacokinetic properties?
The group enhances:
- Metabolic stability by resisting oxidative metabolism (vs. non-fluorinated ethers).
- Lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility.
Compare plasma half-life (t1/2) and bioavailability in rodent PK studies with non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
